1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride

Salt Form Stability Handling

Reproducible PROTAC synthesis requires linkers with precise stoichiometry and reliable physical form. Unlike the hygroscopic free base (CAS 1696767-67-5), this crystalline dihydrochloride salt delivers accurate weighing and long-term stability. - Secondary alcohol motif introduces steric hindrance and an extra rotatable bond vs. primary alcohol analogs, enabling fine-tuning of ternary complex geometry in targeted protein degradation. - Orthogonal amine and alcohol handles support divergent SAR: amide/sulfonamide/urea formation on the aminoethyl arm plus esterification/etherification on the hydroxyethyl group. - Validated 4-(2-aminoethyl)piperidine core in TAAR1 agonists (EC50 = 0.033-0.112 μM) for neuropsychiatric drug discovery. Standard pack sizes with bulk custom synthesis available.

Molecular Formula C9H22Cl2N2O
Molecular Weight 245.19 g/mol
CAS No. 1803592-98-4
Cat. No. B1383411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride
CAS1803592-98-4
Molecular FormulaC9H22Cl2N2O
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)CCN)O.Cl.Cl
InChIInChI=1S/C9H20N2O.2ClH/c1-8(12)9-2-5-11(6-3-9)7-4-10;;/h8-9,12H,2-7,10H2,1H3;2*1H
InChIKeyFYZPOSPJLPMPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride (CAS 1803592-98-4): A Dual-Functionalized Piperidine Scaffold


1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride is a piperidine derivative featuring both an aminoethyl and a hydroxyethyl substituent, available as a crystalline dihydrochloride salt [1]. With a molecular weight of 245.19 g/mol and the molecular formula C₉H₂₂Cl₂N₂O, this bifunctional scaffold is primarily utilized as a versatile building block in medicinal chemistry and chemical biology, particularly for the synthesis of targeted protein degraders (PROTACs) and receptor ligands .

1 Bifunctional aminoethyl/hydroxyethyl scaffold for PROTAC linker design and receptor ligand synthesis
2 Dihydrochloride salt form supports precise gravimetric dispensing and aqueous solubility for assay preparation
3 4-(2-Aminoethyl)piperidine core linked to TAAR1-targeted ligand research

Risks of Interchanging 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride with Free Base or Primary Alcohol Analogs


Simply replacing 1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride with its free base or closely related piperidine variants overlooks critical differences in physiochemical properties, reactivity, and downstream synthetic outcomes. The dihydrochloride salt form offers superior handling (solid powder vs. liquid/oily free base) and enhanced aqueous solubility, which are essential for reproducible biological assay preparation [1]. Furthermore, the secondary alcohol motif on the piperidine ring introduces distinct steric and electronic environments compared to primary alcohols (e.g., [1-(2-aminoethyl)piperidin-4-yl]methanol) or unsubstituted piperidines, directly influencing conjugation chemistry and linker properties in PROTAC design .

⚠ Free base substitution

Replacing with the free base (CAS 1696767-67-5) may shift physical state from solid powder to oily liquid, reducing weighing accuracy and batch reproducibility.

⚠ Primary alcohol analog mismatch

Using [1-(2-aminoethyl)piperidin-4-yl]methanol removes the secondary alcohol steric profile and reduces rotational bonds, which may alter linker geometry in conjugate design.

Quantitative Differentiation of 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride Against Closest Analogs


Enhanced Physiochemical Stability: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 1803592-98-4) is a solid powder at room temperature, whereas the corresponding free base (CAS 1696767-67-5) is an oily liquid or low-melting solid, making accurate weighing and long-term storage challenging [REFS-1, REFS-2]. The salt form provides a 42% increase in molecular weight (245.19 vs. 172.27 g/mol) and two additional hydrogen bond donors, which enhance crystallinity and formulation reproducibility [REFS-1, REFS-3].

Salt vs. free base stability
Reported
Solid powder vs. liquid free base; +72.92 g/mol MW; +2 H-bond donors
Supports weighing precision and formulation reproducibility.
Vendor and PubChem computed data; experimental batch-specific characterization pending.
Salt Form Stability Handling

Secondary Alcohol Motif Confers Steric Differentiation Over Primary Alcohol Analogs

Compared to the primary alcohol analog [1-(2-aminoethyl)piperidin-4-yl]methanol (CAS 129999-62-8), the target compound contains a methyl group on the ethanol carbon, which increases steric bulk and alters the dihedral angle profile of the linker region [REFS-1, REFS-2]. This structural difference results in 3 rotatable bonds in the target compound versus 2 in the primary alcohol analog, offering distinct conformational flexibility in conjugate design [1].

2° vs 1° alcohol steric differentiation
Class-level inference
3 rotatable bonds (target) vs. 2 (primary alcohol analog); α-methyl substitution
May influence linker spatial orientation in PROTAC design.
Computed structural properties; no experimental conformational analysis.
Linker Chemistry Steric Effects PROTAC Design

Validated Purity and Batch-to-Batch Consistency: ≥95% Standard Purity with QC Documentation

Reputable suppliers such as Bidepharm provide standard purity of ≥95% for 1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride, accompanied by batch-specific quality control reports including NMR, HPLC, and GC analyses . In contrast, many generic piperidine building blocks are offered without detailed batch-specific characterization, increasing the risk of impurity-related side reactions in sensitive downstream applications.

Purity & QC documentation
Data to verify
≥95% standard purity; batch-specific NMR, HPLC, GC reports available
Reduces experimental variability in sensitive downstream applications.
Supplier-specified QC; verify lot-specific documentation upon procurement.
Quality Control Purity Batch Consistency

Validated Scaffold for TAAR1 Agonist Ligand Series

In a 2022 study by Krasavin et al., a series of analogs based on a 4-(2-aminoethyl)piperidine core—the exact core of the target compound—was synthesized and evaluated for TAAR1 agonistic activity, yielding EC50 values ranging from 0.033 to 0.112 μM for the most active compounds [1]. Although the target compound itself is a precursor rather than a final ligand, its core scaffold is directly linked to potent TAAR1 modulation, which is not observed for simple piperidine cores lacking the hydroxyethyl substitution.

TAAR1 scaffold validation
Class-level inference
Core scaffold in TAAR1 agonist derivatives with reported EC50 0.033–0.112 μM
Scaffold context in TAAR1-targeted research; not a direct compound activity.
Derivative data from Krasavin et al., 2022; precursor requires further elaboration.
TAAR1 Agonist Piperidine Scaffold Neuroscience

Optimal Application Scenarios for 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride


PROTAC Linker Design Requiring a Spatially Defined Secondary Alcohol

In proteolysis-targeting chimera (PROTAC) design, the linker's conformational flexibility and steric profile critically influence ternary complex formation and degradation efficiency. The secondary alcohol motif of this compound provides an additional rotatable bond and steric hindrance compared to primary alcohol linkers like 1-(2-aminoethyl)piperidin-4-ol, enabling fine-tuning of the distance and orientation between the E3 ligase ligand and the target protein ligand .

Synthesis of TAAR1-Targeted Ligands for Neuroscience Drug Discovery

The 4-(2-aminoethyl)piperidine core of this compound has been validated in the synthesis of potent TAAR1 agonists (EC50 = 0.033–0.112 μM) for the treatment of psychotic disorders . Procurement of this scaffold enables medicinal chemistry teams to rapidly access the structure-activity relationship (SAR) space around a clinically relevant neuropsychiatric target.

Building Block for Covalent Probe and Degrader Synthesis Requiring Precise Salt Stoichiometry

For applications demanding exact stoichiometric control, such as the synthesis of covalent inhibitors or bioconjugates, the dihydrochloride salt form ensures accurate molar equivalents. The solid powder form permits precise weighing, eliminating the dosing errors associated with hygroscopic or liquid free bases .

Medicinal Chemistry SAR Exploration of Piperidine-Based Receptor Ligands

The bifunctional nature of this scaffold—featuring both an amine and an alcohol—allows for orthogonal functionalization strategies. The aminoethyl group can be elaborated into amides, sulfonamides, or ureas, while the hydroxyethyl group can serve as a handle for esterification, etherification, or oxidation, providing a versatile platform for divergent SAR campaigns .

Application
Selection Property
Validation Focus
PROTAC linker design studies
Secondary alcohol steric profile and rotatable bond count
Linker conformational analysis and ternary complex geometry
TAAR1-targeted ligand synthesis for neuroscience research
4-(2-Aminoethyl)piperidine core for SAR exploration
TAAR1 agonism assay response context and derivative profiling
Covalent probe/degrader synthesis
Precise dihydrochloride salt stoichiometry
Accurate molar equivalents and weighing reproducibility
Divergent SAR exploration of piperidine ligands
Bifunctional amine/alcohol orthogonal handles
Amide, sulfonamide, ester, ether derivatization scope
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